molecular formula C10H19Cl2N3O2S B1520976 N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride CAS No. 1172233-43-0

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride

Cat. No. B1520976
CAS RN: 1172233-43-0
M. Wt: 316.2 g/mol
InChI Key: OPFWUHCBWPNKQT-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride (also known as NAPMSD) is an organic compound that has been used in scientific research and laboratory experiments. It is a small molecule that has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. NAPMSD has been studied extensively in recent years and has been found to have many beneficial properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride serves as a chemical intermediate in various synthetic pathways. For instance, it plays a role in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions, showcasing its utility in introducing amino functions onto the 2-pyridinylmethyl carbon center with inversion of configuration. This process is pivotal for generating optically pure and meso triamine ligands, contributing significantly to stereochemically pure form compounds for catalytic and other applications (Uenishi et al., 2004).

Catalysis and Ionic Liquids

This compound is also instrumental in the field of catalysis and the development of ionic liquids. In particular, it is involved in the solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, a crucial step in the synthesis of a new class of ionic liquids. These ionic liquids, synthesized under environmentally friendly conditions, represent an innovative approach to green chemistry and sustainable processes (Fringuelli et al., 2004).

Bio-renewable Catalysts

Moreover, it is part of the synthesis of bio-renewable protic ionic liquids, such as nicotinum methane sulfonate, which demonstrate exceptional catalytic activity in one-pot synthesis reactions. These nature-based recyclable catalysts are significant for their dual acid and base functional groups, promoting efficient and sustainable synthetic methodologies (Tamaddon & Azadi, 2018).

Molecular and Supramolecular Structures

Research on N-(2-(pyridin-2-yl)ethyl)-derivatives of methane- and benzene sulfonamide, closely related to the target compound, has led to insights into their molecular and supramolecular structures. These studies reveal the significance of N-H...N hydrogen bonding and its impact on the formation of dimers, supramolecular layers, and chains, enhancing our understanding of the structural dynamics and potential applications of these compounds in materials science and supramolecular chemistry (Jacobs et al., 2013).

properties

IUPAC Name

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10;;/h2,4,6,8H,3,5,7,9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFWUHCBWPNKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCN)CC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
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N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
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N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
Reactant of Route 4
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N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
Reactant of Route 5
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
Reactant of Route 6
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride

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